molecular formula C24H23N5O2 B11319542 2-(4-methoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-methoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11319542
M. Wt: 413.5 g/mol
InChI Key: SDBVKESRICSEQA-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with methoxybenzyl and methoxyphenyl groups

Preparation Methods

The synthesis of 2-(4-methoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.

    Introduction of methoxybenzyl and methoxyphenyl groups: These groups are introduced through substitution reactions, where the core structure is reacted with methoxybenzyl and methoxyphenyl reagents under controlled conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-(4-Methoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Methoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable in the development of new organic compounds with specific properties.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific diseases. It may be explored as a lead compound in drug discovery.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Methoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

    Triazolopyrimidines: Compounds with similar core structures but different substituents, which may exhibit different chemical and biological properties.

    Methoxy-substituted compounds: Compounds with methoxy groups on different positions or different aromatic rings, which may affect their reactivity and applications.

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

10-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C24H23N5O2/c1-15-16(2)29(18-7-11-20(31-4)12-8-18)23-22(15)24-26-21(27-28(24)14-25-23)13-17-5-9-19(30-3)10-6-17/h5-12,14H,13H2,1-4H3

InChI Key

SDBVKESRICSEQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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